molecular formula C16H11N3OS B4445330 8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one

8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one

Cat. No.: B4445330
M. Wt: 293.3 g/mol
InChI Key: GTXJKRXYIRWIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-thia-10,12,20-triazapentacyclo[108002,903,7013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is followed by the introduction of the thia and triaza groups through specific reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one include:

  • 2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene
  • 3,5,10-triazapentacyclo[10.7.1.0{2,10}.0{4,9}.0^{16,20}]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one

These compounds share similar structural features but differ in the arrangement and types of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-15-9-4-1-2-6-11(9)19-8-17-16-13(14(19)18-15)10-5-3-7-12(10)21-16/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXJKRXYIRWIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=O)C5=CC=CC=C5N4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Reactant of Route 2
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Reactant of Route 3
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Reactant of Route 4
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Reactant of Route 5
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one
Reactant of Route 6
8-thia-10,12,20-triazapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1(20),2(9),3(7),10,13,15,17-heptaen-19-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.